(Rac)-Finerenone
描述
The exact mass of the compound 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHLEZXCOBLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035670 | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050477-27-4 | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050477-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(Rac)-Finerenone and Renal Fibrosis: A Deep Dive into the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the therapeutic landscape for chronic kidney disease (CKD), particularly in patients with type 2 diabetes. Its unique chemical structure and mechanism of action offer a targeted approach to mitigating renal fibrosis, a common pathological endpoint in the progression of CKD. This technical guide provides an in-depth exploration of the molecular mechanisms by which Finerenone exerts its anti-fibrotic effects, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the Mineralocorticoid Receptor
The primary molecular target of Finerenone is the mineralocorticoid receptor (MR), a ligand-activated transcription factor that plays a crucial role in the pathogenesis of renal and cardiovascular diseases.[1] Overactivation of the MR by aldosterone leads to a cascade of downstream events that promote inflammation and fibrosis.[2][3]
Finerenone's mechanism of action can be delineated as follows:
-
Selective MR Antagonism: Finerenone is a potent and selective antagonist of the MR, with a reported IC50 of 18 nM.[4] Unlike steroidal MRAs such as spironolactone and eplerenone, Finerenone's non-steroidal structure results in a distinct binding mode to the MR. This leads to a unique conformational change in the receptor that effectively blocks the recruitment of transcriptional coactivators.[2][4]
-
Anti-inflammatory Effects: MR activation in immune cells contributes to inflammation within the kidney. Finerenone has been shown to reduce the infiltration of inflammatory cells, thereby mitigating the inflammatory milieu that drives fibrosis.[7][8]
-
Preservation of Renal Function: The culmination of these molecular events is the attenuation of renal fibrosis, leading to a reduction in albuminuria and a slowing of the decline in estimated glomerular filtration rate (eGFR), as demonstrated in large-scale clinical trials.[9][10][11]
Quantitative Data
The efficacy of Finerenone has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Efficacy of Finerenone
| Parameter | Value | Model System | Reference |
| MR Binding Affinity (IC50) | 18 nM | Human MR | [4] |
| Reduction in Albuminuria | ~40% | Munich Wistar Frömter rats | [6] |
| Reduction in Renal PAI-1 mRNA | -28% (p=0.006) | Unilateral Ureteral Obstruction (UUO) in mice | [8] |
| Reduction in Renal NKD2 mRNA | -33% (p=0.008) | Unilateral Ureteral Obstruction (UUO) in mice | [8] |
Table 2: Clinical Efficacy of Finerenone (FIDELIO-DKD & FIGARO-DKD Trials)
| Outcome | Hazard Ratio (95% CI) | p-value | Trial | Reference |
| Composite Kidney Outcome¹ | 0.82 (0.73-0.93) | 0.001 | FIDELIO-DKD | [8] |
| Composite Cardiovascular Outcome² | 0.86 (0.75-0.99) | 0.03 | FIDELIO-DKD | [8] |
| Composite Cardiovascular Outcome² | 0.87 (0.76-0.98) | 0.03 | FIGARO-DKD | [12] |
| Composite Kidney Outcome¹ | 0.87 (0.76-1.01) | 0.069 | FIGARO-DKD | [12] |
| Pooled Kidney Outcomes (FIDELITY analysis)³ | 0.77 (0.67-0.88) | 0.0002 | FIDELIO & FIGARO | [13] |
| Pooled Cardiovascular Outcomes (FIDELITY analysis)² | 0.86 (0.78-0.95) | 0.0018 | FIDELIO & FIGARO | [13] |
¹Composite of kidney failure, a sustained decrease of at least 40% in eGFR from baseline, or death from renal causes. ²Composite of death from cardiovascular causes, non-fatal myocardial infarction, non-fatal stroke, or hospitalization for heart failure. ³Composite of kidney failure, a sustained ≥57% decrease in eGFR from baseline, or renal death.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Finerenone in Renal Fibrosis
Caption: Finerenone's mechanism of action in preventing renal fibrosis.
Experimental Workflow for Preclinical Evaluation of Anti-fibrotic Agents
Caption: A typical experimental workflow for evaluating anti-fibrotic drugs.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the study of Finerenone and renal fibrosis. Researchers should optimize these protocols for their specific experimental conditions.
Masson's Trichrome Staining for Renal Fibrosis
This staining method is used to visualize collagen fibers in tissue sections, which appear blue, while cell nuclei are stained black and cytoplasm red.[14][15][16][17][18]
Materials:
-
Paraffin-embedded kidney sections (4-5 µm)
-
Bouin's solution (optional, for post-fixation)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by 100% ethanol (2x, 3 min each), 95% ethanol (3 min), and 70% ethanol (3 min). Rinse in distilled water.
-
Mordanting (optional but recommended): Incubate slides in Bouin's solution at 56°C for 1 hour. Wash in running tap water until the yellow color disappears.
-
Nuclear Staining: Stain in Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin for 10-15 minutes. Rinse in distilled water.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
Collagen Staining: Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
Final Rinse and Dehydration: Rinse briefly in 1% acetic acid solution for 2-5 minutes. Dehydrate quickly through 95% and 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a permanent mounting medium.
Immunohistochemistry (IHC) for α-Smooth Muscle Actin (α-SMA)
IHC is used to detect the presence and location of specific proteins in tissue sections. α-SMA is a marker for myofibroblasts, which are key cells in the fibrotic process.[19][20][21][22]
Materials:
-
Paraffin-embedded kidney sections
-
Xylene and ethanol series for deparaffinization
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidases
-
Blocking buffer (e.g., 10% normal goat serum)
-
Primary antibody (anti-α-SMA)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen system
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: As described in the Masson's Trichrome protocol.
-
Antigen Retrieval: Incubate slides in pre-heated antigen retrieval buffer at 95-100°C for 10-20 minutes. Cool for 20 minutes.
-
Peroxidase Blocking: Incubate in 3% hydrogen peroxide for 10 minutes. Rinse with PBS.
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-α-SMA antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash with PBS. Incubate with biotinylated secondary antibody for 30-60 minutes. Wash. Incubate with streptavidin-HRP for 30 minutes. Wash.
-
Chromogen Development: Apply DAB substrate and incubate until the desired brown color develops. Wash with distilled water.
-
Counterstaining: Stain with hematoxylin for 1-2 minutes. "Blue" the sections in running tap water.
-
Dehydration, Clearing, and Mounting: Dehydrate through an ethanol series, clear in xylene, and mount.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA levels of specific genes, such as those encoding for pro-fibrotic and pro-inflammatory molecules.[23][24][25][26][27]
Materials:
-
Kidney tissue samples
-
TRIzol reagent or other RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Homogenize kidney tissue in TRIzol and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the amplification data. Use the 2-ΔΔCt method to calculate the relative expression of the target gene, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the levels of specific proteins in a tissue lysate.[28][29][30][31]
Materials:
-
Kidney tissue samples
-
RIPA buffer or other lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-collagen I)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation: Homogenize kidney tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a protein assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound is a promising therapeutic agent for patients with CKD, particularly those with type 2 diabetes. Its targeted mechanism of action, centered on the selective antagonism of the mineralocorticoid receptor, effectively disrupts the pro-inflammatory and pro-fibrotic signaling cascades that drive renal fibrosis. The robust preclinical and clinical data, coupled with a well-understood mechanism of action, position Finerenone as a valuable tool in the armamentarium against the progression of chronic kidney disease. This technical guide provides a comprehensive overview for researchers and drug development professionals to further explore and build upon the understanding of Finerenone's role in renal protection.
References
- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation Of New Antifibrotics In IPF Rodent Models [outsourcedpharma.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy and Safety of Finerenone in Chronic Kidney Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]
- 11. Finerenone Versus Placebo on Renal Outcomes in Patients with Chronic Kidney Disease and Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kidney outcomes with finerenone: an analysis from the FIGARO-DKD study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular and kidney outcomes with finerenone in patients with type 2 diabetes and chronic kidney disease: the FIDELITY pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Renal Masson Trichrome Staining Protocol - IHC WORLD [ihcworld.com]
- 15. mmpc.org [mmpc.org]
- 16. 4.3. Masson’s Trichrome Staining Method [bio-protocol.org]
- 17. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. biogenex.com [biogenex.com]
- 19. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 20. protocols.io [protocols.io]
- 21. IHC-P protocols | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. 2.6. Quantitative Real-Time PCR (qRT-PCR) Analysis of the Kidney [bio-protocol.org]
- 24. Quantitative gene expression analysis in renal biopsies: a novel protocol for a high-throughput multicenter application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. clyte.tech [clyte.tech]
- 26. stackscientific.nd.edu [stackscientific.nd.edu]
- 27. 定量PCRの基礎 [sigmaaldrich.com]
- 28. everestbiotech.com [everestbiotech.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 30. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. bio-rad.com [bio-rad.com]
(Rac)-Finerenone: A Deep Dive into its Transcriptional and Co-factor Modulation
A Technical Guide for Researchers and Drug Development Professionals
Introduction
(Rac)-Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor (MR) antagonist, represents a significant advancement in the therapeutic landscape of cardiorenal diseases.[1][2] Its unique chemical structure and mechanism of action distinguish it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a more targeted approach with a potentially improved safety profile.[1][3] This technical guide provides an in-depth exploration of Finerenone's effects on gene transcription and co-factor recruitment, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. Finerenone's distinct pharmacological properties, including its ability to inhibit MR signaling at multiple levels, contribute to its potent anti-inflammatory and anti-fibrotic effects.[4][5]
Mechanism of Action: Modulating the Mineralocorticoid Receptor Signaling Pathway
The mineralocorticoid receptor is a ligand-activated transcription factor that, upon binding to aldosterone, undergoes a conformational change, translocates to the nucleus, and recruits co-activators to regulate the transcription of target genes.[1][6] Overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases, leading to inflammation, fibrosis, and organ damage.[7]
Finerenone exerts its therapeutic effects by acting as a potent and selective antagonist of the MR.[3] Unlike steroidal MRAs, Finerenone's bulky dihydronaphthyridine core structure leads to a unique binding mode that induces a distinct conformational change in the MR.[1][8] This altered conformation prevents the recruitment of essential transcriptional co-regulators, such as steroid receptor coactivator-1 (SRC-1), thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.[1][9] Notably, Finerenone can inhibit the recruitment of co-factors even in the absence of aldosterone, a characteristic that distinguishes it from steroidal MRAs which can act as partial agonists.[4]
Signaling Pathway Diagram
Caption: Finerenone's mechanism of action on the Mineralocorticoid Receptor signaling pathway.
Effects on Gene Transcription
Finerenone has been shown to modulate the transcription of a distinct set of genes compared to steroidal MRAs.[4] Its action leads to the suppression of genes involved in inflammation and fibrosis.
Downregulated Genes
Studies have demonstrated that Finerenone significantly suppresses the transcription of aldosterone-induced genes.[4] Furthermore, it is more effective in antagonizing the expression of inflammatory genes compared to spironolactone.[4] In preclinical models, Finerenone treatment has been shown to down-regulate the expression of genes related to renal hypertrophy, proteinuria, and renal inflammation.[5][9]
| Gene Category | Specific Genes Downregulated by Finerenone | Reference |
| Aldosterone-Induced Genes | DUSP1, HHIP, IP6K3, USP2 | [4] |
| Pro-inflammatory Genes | IL6, CCL7, CXCL8, IL11 | [4][10] |
| Pro-fibrotic Markers | PAI-1 (SERPINE1), Collagen Type I α 1 chain (COL1A1), Tenascin-X (TNX) | [7][11][12] |
Co-factor Recruitment Modulation
A key differentiator in Finerenone's mechanism is its pronounced ability to inhibit the recruitment of transcriptional co-factors to the MR.[4][13] This selective modulation of MR co-factor interaction is considered the molecular basis for its potent anti-fibrotic activity.[12] Finerenone demonstrates inverse agonism in MR transcriptional co-factor binding assays, indicating it actively promotes a receptor conformation that is unfavorable for co-activator binding.[9][12]
Quantitative Data Summary
The following table summarizes the available quantitative data comparing Finerenone to other MRAs. It is important to note that IC50 values can vary between different studies due to variations in assay methodology.[14]
| Parameter | Finerenone | Eplerenone | Spironolactone | Reference |
| MR Binding Affinity | Stronger than Eplerenone | - | - | [3][15][16] |
| MR Selectivity | Higher than Spironolactone | - | - | [3][15][16] |
| Potency at MR | Similar to Spironolactone, greater than Eplerenone | Up to 40-fold less potent than Spironolactone | - | [14] |
Experimental Protocols
Understanding the methodologies used to elucidate Finerenone's mechanism of action is crucial for researchers in this field. Below are detailed protocols for key experiments.
Reporter Gene Assay
A reporter gene assay is a fundamental tool to quantify the ability of a compound to activate or inhibit the transcriptional activity of a nuclear receptor.
Objective: To measure the antagonistic effect of Finerenone on MR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and then co-transfected with two plasmids: one expressing the full-length human mineralocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple hormone response elements (HREs). A third plasmid expressing Renilla luciferase is often co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, cells are treated with a constant concentration of aldosterone to activate the MR, along with varying concentrations of Finerenone or a vehicle control.
-
Luciferase Activity Measurement: Following incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Data Analysis: The inhibitory concentration (IC50) value for Finerenone is calculated by plotting the normalized luciferase activity against the log of the Finerenone concentration and fitting the data to a dose-response curve.
Caption: Workflow for a reporter gene assay to assess Finerenone's MR antagonism.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to determine the in-vivo association of specific proteins with particular DNA regions.
Objective: To investigate whether Finerenone inhibits the recruitment of the MR and its co-activators to the promoter regions of target genes.
Methodology:
-
Cross-linking: Cells (e.g., human kidney cells) are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., MR or a co-activator like SRC-1). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known MR target genes. A decrease in the amount of immunoprecipitated DNA in Finerenone-treated cells compared to control cells indicates reduced binding of the protein of interest to the target gene promoter.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to identify protein-protein interactions by using an antibody to pull down a specific protein and its binding partners.
Objective: To determine if Finerenone disrupts the interaction between the MR and its transcriptional co-activators.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody targeting the "bait" protein (e.g., MR).
-
Complex Capture: Protein A/G beads are added to capture the antibody-bait protein complex, along with any interacting "prey" proteins (e.g., SRC-1).
-
Washing: The beads are washed to remove non-specific proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and then separated by SDS-PAGE. The presence of the prey protein is detected by Western blotting using an antibody specific to that protein. A reduced amount of the co-immunoprecipitated co-activator in the presence of Finerenone would indicate that the drug disrupts the MR-co-activator interaction.
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay.
Conclusion
This compound's distinct molecular mechanism, characterized by its unique binding to the mineralocorticoid receptor and subsequent modulation of co-factor recruitment and gene transcription, underpins its potent anti-inflammatory and anti-fibrotic effects. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the current understanding of Finerenone's action at the molecular level. The detailed experimental protocols and visual diagrams serve as a valuable resource for further investigation into the therapeutic potential of this novel non-steroidal MR antagonist.
References
- 1. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 2. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 5. Frontiers | Cardiovascular-renal protective effect and molecular mechanism of finerenone in type 2 diabetic mellitus [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Nonsteroidal Mineralocorticoid Receptor Antagonism by Finerenone—Translational Aspects and Clinical Perspectives across Multiple Organ Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cardiovascular-renal protective effect and molecular mechanism of finerenone in type 2 diabetic mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonistic effects of finerenone and spironolactone on the aldosterone-regulated transcriptome of human kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective Mineralocorticoid Receptor Cofactor Modulation as Molecular Basis for Finerenone's Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. droracle.ai [droracle.ai]
- 16. A randomized controlled study of finerenone vs. eplerenone in patients with worsening chronic heart failure and diabetes mellitus and/or chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evidence for (Rac)-Finerenone's Anti-inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone, a non-steroidal, selective mineralocorticoid receptor (MR) antagonist, has demonstrated significant cardiorenal protective effects in clinical trials.[1][2] A substantial body of preclinical evidence elucidates the potent anti-inflammatory properties that underpin its therapeutic benefits. This technical guide provides an in-depth overview of the preclinical studies that have characterized the anti-inflammatory actions of (Rac)-Finerenone, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Anti-inflammatory Action
Finerenone exerts its anti-inflammatory effects primarily by antagonizing the mineralocorticoid receptor. Overactivation of the MR by aldosterone or other agonists leads to the transcription of pro-inflammatory and pro-fibrotic genes.[3][4] Finerenone, through its unique chemical structure, binds to the MR and induces a specific conformational change that prevents the recruitment of transcriptional co-activators, thereby inhibiting the expression of genes involved in inflammation.[3] This mechanism contrasts with steroidal MRAs, potentially contributing to Finerenone's distinct pharmacological profile.[3]
Key signaling pathways implicated in the anti-inflammatory action of Finerenone include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1) signaling cascades, which are central regulators of the inflammatory response.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 4. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing (Rac)-Finerenone Potency Using In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Finerenone is a novel, non-steroidal, selective antagonist of the mineralocorticoid receptor (MR).[1] Its unique chemical structure and mechanism of action differentiate it from traditional steroidal MR antagonists like spironolactone and eplerenone, offering a promising therapeutic option for cardiorenal diseases.[1][2][3][4] Finerenone has demonstrated potent anti-inflammatory and anti-fibrotic effects in preclinical studies.[5] This document provides detailed application notes and protocols for assessing the in vitro potency of this compound using common cell-based assays.
Finerenone exerts its effects by binding to the MR, which prevents the receptor from binding to its coactivators, thereby inhibiting the transcription of pro-inflammatory and pro-fibrotic genes.[6] In vitro studies have shown that finerenone delays the aldosterone-induced nuclear translocation of the MR.[6]
Data Presentation: Quantitative Analysis of Finerenone Potency
The potency of Finerenone has been quantified in various in vitro assay formats. The half-maximal inhibitory concentration (IC50) is a key parameter for evaluating its antagonistic activity.
| Assay Type | Cell Line | Ligand/Stimulus | Parameter Measured | This compound IC50 | Reference |
| Cell-Free Ligand Binding Assay | - | Aldosterone | MR Binding | 18 nM | [3][7][8] |
| MR Reporter Gene Assay | HEK293T | Aldosterone | Luciferase Activity | 58 ± 9 nM | [6] |
Experimental Protocols
Mineralocorticoid Receptor (MR) Reporter Gene Assay
This assay quantitatively measures the ability of Finerenone to inhibit the aldosterone-induced transcriptional activity of the MR in a cellular context.
Principle: HEK293T cells are transiently co-transfected with an expression vector for the human mineralocorticoid receptor (hMR) and a reporter vector containing a luciferase gene under the control of an MR-responsive promoter (e.g., mouse mammary tumor virus, MMTV). In the presence of aldosterone, the activated MR binds to the promoter and drives the expression of luciferase. Finerenone, as an MR antagonist, will compete with aldosterone and inhibit luciferase expression in a dose-dependent manner.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
hMR expression vector
-
MMTV-luciferase reporter vector
-
Aldosterone
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% charcoal-stripped FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM I according to the manufacturer's instructions. A typical ratio would be 100 ng of hMR expression vector and 100 ng of MMTV-luciferase reporter vector per well.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh DMEM containing 10% charcoal-stripped FBS and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Prepare a solution of aldosterone in DMEM at a concentration that induces a submaximal response (e.g., EC80, which is typically around 140 pM).
-
Aspirate the medium from the cells and add the Finerenone dilutions to the wells.
-
Immediately add the aldosterone solution to all wells except for the vehicle control.
-
Incubate the plate for 22-24 hours at 37°C.
-
-
Luciferase Assay:
-
Aspirate the medium and wash the cells with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Finerenone concentration relative to the aldosterone-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the Finerenone concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Aldosterone-Induced Cell Proliferation Assay (BrdU Incorporation)
This assay assesses the ability of Finerenone to inhibit the proliferative effect of aldosterone on vascular smooth muscle cells (SMCs).
Principle: Aldosterone can induce the proliferation of SMCs. Finerenone's antagonistic effect on the MR is expected to block this aldosterone-induced proliferation. Cell proliferation is measured by the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.
Materials:
-
Human Aortic Smooth Muscle Cells (HASMCs)
-
Smooth Muscle Cell Growth Medium (SmGM)
-
Aldosterone
-
This compound
-
BrdU Cell Proliferation ELISA Kit (e.g., Sigma-Aldrich)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed HASMCs in a 96-well plate at a density of 5 x 10^3 cells per well in SmGM.
-
Allow cells to adhere and grow to 50-60% confluency.
-
Serum-starve the cells for 24 hours in a serum-free medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Prepare a solution of aldosterone in a serum-free medium at a concentration known to induce proliferation (e.g., 10 nM).
-
Pre-incubate the cells with the Finerenone dilutions for 30 minutes.
-
Add the aldosterone solution to the wells and incubate for 24 hours.
-
-
BrdU Labeling:
-
Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.
-
-
Immunoassay:
-
Fix the cells, denature the DNA, and perform the immunoassay for BrdU incorporation according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of BrdU incorporation for each Finerenone concentration relative to the aldosterone-stimulated control.
-
Determine the IC50 value as described for the reporter gene assay.
-
Aldosterone-Induced Endothelial Cell Apoptosis Assay (Caspase 3/7 Activity)
This assay evaluates the protective effect of Finerenone against aldosterone-induced apoptosis in endothelial cells.
Principle: Aldosterone can induce apoptosis in endothelial cells, a process that can be inhibited by MR antagonists. Apoptosis is quantified by measuring the activity of caspase-3 and caspase-7, key executioner caspases.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Aldosterone
-
This compound
-
Caspase-Glo® 3/7 Assay System (e.g., Promega)
-
96-well white-walled tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed HUVECs in a 96-well white-walled plate at a density of 1 x 10^4 cells per well in EGM.
-
Once confluent, serum-starve the cells for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a serum-free medium.
-
Prepare a solution of aldosterone in a serum-free medium at a concentration known to induce apoptosis (e.g., 10 nM).
-
Pre-incubate the cells with the Finerenone dilutions for 30 minutes.
-
Add the aldosterone solution to the wells and incubate for 24 hours.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of caspase 3/7 activity for each Finerenone concentration relative to the aldosterone-stimulated control.
-
Determine the IC50 value as described previously.
-
Visualizations
Finerenone's Mechanism of Action at the Mineralocorticoid Receptor
Caption: Finerenone's mechanism of action on the MR signaling pathway.
Experimental Workflow for MR Reporter Gene Assay
References
- 1. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Throughput Screening Assays for Novel MRAs using (Rac)-Finerenone
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Abstract
The mineralocorticoid receptor (MR) is a crucial regulator of water and electrolyte balance and is implicated in the pathophysiology of cardiorenal diseases. The discovery of non-steroidal mineralocorticoid receptor antagonists (MRAs) like Finerenone has highlighted a path toward more selective therapies with improved side-effect profiles compared to traditional steroidal MRAs. High-throughput screening (HTS) is the cornerstone of identifying such novel compounds.[1] This document provides detailed protocols for a cell-based reporter gene assay, a primary HTS methodology for discovering novel MRA candidates. It outlines the use of (Rac)-Finerenone as a key reference compound and presents the necessary workflows, data analysis techniques, and quality control metrics essential for a successful screening campaign.
Introduction: The Mineralocorticoid Receptor as a Therapeutic Target
The mineralocorticoid receptor (MR, or NR3C2) is a ligand-activated transcription factor in the nuclear receptor superfamily.[2][3] Its activation by the hormone aldosterone triggers a signaling cascade that upregulates genes involved in sodium and water retention.[4] Overactivation of this pathway is linked to inflammation, fibrosis, and tissue damage in the heart and kidneys.[5][6]
Finerenone is a potent, selective, non-steroidal MRA that was identified through extensive HTS campaigns.[5][7] Unlike steroidal MRAs such as spironolactone and eplerenone, Finerenone possesses a unique chemical structure and a "bulky" binding mechanism that effectively inhibits the recruitment of transcriptional cofactors to the MR.[8][9] It is typically prepared as a racemic mixture, from which the active (S)-enantiomer is isolated.[10] In a primary screening context, this compound serves as an ideal positive control and reference antagonist.
MR Signaling Pathway & Mechanism of Antagonism
The canonical MR signaling pathway begins with the binding of an agonist like aldosterone to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs).[3][11] Ligand binding induces a conformational change, leading to HSP dissociation and the translocation of the MR into the nucleus. Inside the nucleus, the receptor dimerizes and binds to specific DNA sequences known as hormone response elements (HREs), recruiting co-activators to initiate the transcription of target genes.[4][11][12] MRAs physically block the ligand-binding domain, preventing this cascade.
High-Throughput Screening Workflow
A typical HTS campaign for novel MRAs follows a structured, multi-stage process designed for efficiency and accuracy. The workflow begins with assay miniaturization and validation, proceeds through a large-scale primary screen, and concludes with hit confirmation and characterization.
Protocol: Cell-Based Reporter Gene Assay for MRA Discovery
This protocol describes a homogeneous, antagonist-mode assay using a stable cell line co-expressing the human mineralocorticoid receptor and a luciferase reporter gene under the control of an MR-responsive promoter.
Materials and Reagents
-
Cells: Human MR Reporter Assay Cell Line (e.g., INDIGO Biosciences, Cat# IB00501).
-
Agonist: Aldosterone (e.g., Sigma-Aldrich, Cat# A9477).
-
Reference Antagonist: this compound.
-
Assay Plates: 384-well, white, solid-bottom, sterile, cell culture-treated plates.
-
Cell Culture Medium: As recommended by the cell line provider.
-
Compound Dilution Medium: As recommended by the cell line provider.
-
Luciferase Detection Reagent: Dual-Glo® or ONE-Glo™ Luciferase Assay System (Promega).
-
Instrumentation: Multimode microplate reader with luminescence detection capability.
Assay Procedure
-
Cell Preparation:
-
Culture the MR reporter cells according to the supplier's instructions.
-
On the day of the assay, harvest cells and resuspend them in fresh, pre-warmed culture medium to the recommended density for plating (e.g., 20,000 cells/well in 20 µL).
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in compound dilution medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, dispense 200 nL of compound solutions into the appropriate wells of the 384-well assay plate.
-
Plate Layout Controls:
-
Negative Control (0% Inhibition): Wells containing only DMSO.
-
Positive Control (100% Inhibition): Wells containing a high concentration of this compound (e.g., 10 µM).
-
Reference Control: Wells with a serial dilution of this compound for IC50 determination.
-
-
-
Agonist and Cell Addition:
-
Prepare a working solution of Aldosterone in culture medium at 2x the final EC80 concentration (the concentration that gives 80% of the maximal signal, determined during assay development).
-
Dispense 10 µL of the cell suspension into all wells of the assay plate.
-
Immediately add 10 µL of the 2x Aldosterone solution to all wells except for the "no agonist" background controls (which receive 10 µL of medium instead).
-
The final volume in each well should be 20 µL.
-
-
Incubation:
-
Seal the plates and incubate for 16-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the assay plates and the luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase reagent to each well.
-
Incubate for 10-20 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a microplate reader.
-
Data Analysis
-
Percent Inhibition Calculation: The activity of test compounds is calculated as percent inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - [RLU_compound - RLU_positive_control] / [RLU_negative_control - RLU_positive_control])
-
RLU = Relative Luminescence Units
-
-
IC₅₀ Determination: For hit confirmation, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assay Quality Control (Z'-Factor): The Z'-factor is calculated to assess the quality and robustness of the HTS assay.[13] Z' = 1 - (3 * [SD_negative_control + SD_positive_control]) / |Mean_negative_control - Mean_positive_control|
-
A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.[13]
-
Data Presentation
Quantitative data is essential for comparing the potency and characteristics of different MRAs. Finerenone demonstrates high potency across various agonists.[1]
Table 1: Characteristics of Common Mineralocorticoid Receptor Antagonists
| Feature | Finerenone | Eplerenone | Spironolactone |
| Structure | Non-steroidal[14] | Steroidal | Steroidal |
| Selectivity for MR | Very High (>500x vs other steroid receptors)[1] | High | Low (binds to androgen & progesterone receptors)[15] |
| Binding Mechanism | Bulky Antagonist, Blocks Co-factor Recruitment[8][9] | Conventional Antagonist | Conventional Antagonist |
| Metabolites | Inactive | Inactive | Active |
Table 2: Comparative Potency (IC₅₀) of MRAs in a Cell-Based Transactivation Assay[1]
| Agonist (Concentration) | Finerenone IC₅₀ (nM) | Eplerenone IC₅₀ (nM) | Spironolactone IC₅₀ (nM) |
| Aldosterone (1 nM) | 18 | 26 | 24 |
| Cortisol (10 nM) | 79 | 129 | 108 |
| Corticosterone (1 nM) | 21 | 35 | 24 |
| DOCA (10 nM) | 37 | 78 | 46 |
| (Data adapted from a functional cell-based assay using CHO-K1 cells expressing the MR ligand-binding domain)[1] |
Table 3: Typical HTS Assay Performance Parameters
| Parameter | Typical Value | Status |
| Z'-Factor | > 0.5 | Excellent |
| Signal-to-Background | > 5 | Good |
| Signal-to-Noise | > 10 | Good |
| Compound Hit Rate | 0.1 - 1.0% | Typical |
Conclusion
The cell-based reporter gene assay is a robust and reliable platform for the high-throughput screening and discovery of novel mineralocorticoid receptor antagonists. Its physiological relevance allows for the identification of functionally active compounds in a cellular context.[16][17] The use of this compound as a potent and selective non-steroidal reference compound provides a critical benchmark for these screening efforts, facilitating the identification of next-generation MRAs with the potential for improved therapeutic outcomes in patients with chronic kidney and cardiovascular diseases.[7][18]
References
- 1. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mineralocorticoid receptor: insights into its molecular and (patho)physiological biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. vasista.co.in [vasista.co.in]
- 6. Finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. go.drugbank.com [go.drugbank.com]
- 15. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Chiral Separation of Finerenone Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Finerenone, a novel, non-steroidal, selective mineralocorticoid receptor antagonist, is a chiral molecule approved for the treatment of chronic kidney disease associated with type 2 diabetes.[1][2] The pharmacological activity of Finerenone is primarily attributed to the (S)-enantiomer, while the (R)-enantiomer is considered inactive.[3][4] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of Finerenone enantiomers is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance.
This document provides detailed application notes and protocols for the chiral separation of Finerenone enantiomers using High-Performance Liquid Chromatography (HPLC). The methodologies described are based on recently published and validated techniques, offering reliable approaches for researchers in the pharmaceutical field.
Analytical Techniques for Chiral Separation
Several chromatographic techniques have been successfully employed for the chiral separation of Finerenone and related dihydropyridine compounds, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).[5][6][7][8] Polysaccharide-based chiral stationary phases (CSPs) are commonly utilized for the enantioseparation of these compounds.[5][9][10]
High-Performance Liquid Chromatography (HPLC) Method
A recently developed and validated HPLC method provides excellent baseline resolution for the simultaneous determination of Finerenone and its enantiomer.[11] This method, developed using an Analytical Quality by Design (AQbD) approach, ensures robustness and consistent performance.[11]
Quantitative Data Summary
The following table summarizes the key chromatographic parameters and performance data for the validated HPLC method for the chiral separation of Finerenone enantiomers.[11]
| Parameter | Value |
| Chromatographic Column | CHIRALPAK AD-H |
| Mobile Phase | n-hexane: ethanol (62:38, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Resolution (Rₛ) | 3.5 |
| Analysis Time | < 10 min |
| Limit of Quantification (LOQ) - Finerenone | 340 µg/mL |
| Limit of Quantification (LOQ) - 4R enantiomer | 0.40 µg/mL |
Experimental Protocol: HPLC Chiral Separation of Finerenone
This protocol outlines the step-by-step procedure for the chiral separation of Finerenone enantiomers based on the validated HPLC method.[11]
1. Materials and Reagents:
-
Finerenone reference standard (racemic mixture and individual enantiomers, if available)
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Deionized water (for cleaning)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
-
3. Chromatographic Conditions:
-
Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of n-hexane and ethanol in a 62:38 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic Finerenone in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration suitable for analysis (e.g., 10 µg/mL).
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of racemic Finerenone to verify system suitability parameters.
-
The resolution (Rₛ) between the two enantiomer peaks should be ≥ 1.5.
6. Analysis:
-
Inject the prepared sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas for each enantiomer.
7. Data Processing:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers of Finerenone based on their retention times (if known from individual standards) or elution order.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for HPLC Chiral Separation of Finerenone Enantiomers
Caption: Workflow for the HPLC-based chiral separation of Finerenone enantiomers.
Alternative and Complementary Techniques
While the presented HPLC method is robust and validated, other techniques can also be valuable for the chiral separation of Finerenone.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.[5][9] Chiral stationary phases like Chiralpak AD, AS, OJ, and OD have been used for the chiral analysis of Finerenone's precursors, indicating their potential applicability for the final compound.[5][6] Method development in SFC typically involves screening different columns and modifier concentrations.[5]
-
Diastereomeric Salt Formation: Chiral resolution can also be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation based on differences in their physical properties, such as solubility.[3][4] Studies have shown that d-tartaric acid derivatives can be effective resolving agents for Finerenone.[3][4]
Method Development and Optimization Strategies
For developing a new chiral separation method or optimizing an existing one, a systematic approach is recommended.
Caption: General workflow for chiral separation method development and validation.
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive guide for the chiral separation of Finerenone enantiomers. The validated HPLC method using a CHIRALPAK AD-H column offers a reliable and robust solution for routine analysis and quality control.[11] Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and analytical requirements. The provided workflows offer a structured approach to both routine analysis and method development for this critical pharmaceutical compound.
References
- 1. Finerenone | C21H22N4O3 | CID 60150535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Finerenone | 1050477-31-0 | >98% [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Study on the Resolution Effect of Chiral Separation of Finerenone Using Different dâTartaric Acid Derivatives - American Chemical Society - Figshare [acs.figshare.com]
- 5. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Total Synthesis of (−)‐Finerenone Using Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Direct Enantiomeric Resolution of Seventeen Racemic 1,4-Dihydropyridine-Based Hexahydroquinoline Derivatives by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Robust HPLC Method for the Simultaneous Determination of Finerenone and Its Enantiomer Using AQbD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Mineralocorticoid Receptor Activation using (Rac)-Finerenone Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mineralocorticoid Receptor (MR), a member of the nuclear receptor superfamily, plays a critical role in regulating electrolyte balance and blood pressure. However, overactivation of the MR is implicated in the pathophysiology of various cardiovascular and renal diseases, promoting inflammation, fibrosis, and tissue damage. (Rac)-Finerenone is a novel, non-steroidal, selective MR antagonist that has demonstrated significant cardiorenal protective effects.[1][2] Unlike steroidal MR antagonists, Finerenone's unique chemical structure and binding mode result in a distinct pharmacological profile.[1][3]
A key step in MR activation is its translocation from the cytoplasm to the nucleus upon binding to its agonist, aldosterone.[4][5] In the nucleus, the activated MR binds to hormone response elements on DNA, recruiting co-activators and initiating the transcription of target genes. Finerenone exerts its antagonistic effects by efficiently blocking this aldosterone-induced nuclear import of the MR.[3][6] This application note provides a detailed immunohistochemistry (IHC) protocol to visualize and quantify the activation state of the MR by assessing its subcellular localization in response to aldosterone and the inhibitory effect of this compound.
Mineralocorticoid Receptor Signaling Pathway
The diagram below illustrates the classical signaling pathway of the Mineralocorticoid Receptor and the mechanism of action of Finerenone. In the absence of a ligand, the MR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of the agonist aldosterone, the HSPs dissociate, and the MR-aldosterone complex translocates to the nucleus. Inside the nucleus, it binds to Mineralocorticoid Response Elements (MREs) on the DNA, leading to the transcription of target genes that can contribute to inflammation and fibrosis. Finerenone, as an antagonist, binds to the MR and prevents this nuclear translocation, thereby inhibiting the downstream signaling cascade.
Data Presentation: Effect of Finerenone on MR Nuclear Translocation
The following table summarizes quantitative data from a study assessing the effect of Finerenone on the subcellular distribution of the Mineralocorticoid Receptor.[3][6] The data is presented as the ratio of the average nuclear intensity to the average cytoplasmic intensity (NI/CI) of MR staining, a direct measure of its nuclear translocation and activation. An increase in the NI/CI ratio indicates a shift of the MR from the cytoplasm to the nucleus.
| Treatment Condition (1 hour) | Nuclear/Cytoplasmic Intensity Ratio (NI/CI) | Interpretation |
| Vehicle (Control) | ~1.0 | Predominantly cytoplasmic localization |
| Aldosterone (10⁻⁸ M) | ~2.5 | Significant nuclear translocation (Activation) |
| Finerenone (10⁻⁶ M) | ~1.2 | No significant nuclear translocation |
| Aldosterone (10⁻⁸ M) + Finerenone (10⁻⁶ M) | ~1.5 | Inhibition of aldosterone-induced nuclear translocation |
Data is adapted from automated quantification of MR subcellular distribution.[3][6] The values are illustrative of the reported effects.
Experimental Workflow
The workflow for assessing MR activation via immunohistochemistry involves several key stages, from tissue preparation to image analysis and quantification. This systematic process ensures reproducible and reliable results.
Experimental Protocols
This section provides a detailed protocol for the immunohistochemical detection of Mineralocorticoid Receptor activation in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
Primary Antibody: Mouse monoclonal anti-Mineralocorticoid Receptor antibody (e.g., Clone H10E4C9F).
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Dehydration Reagents: Graded ethanol series (50%, 70%, 95%, 100%).
-
Clearing Agent: Xylene.
-
Embedding Medium: Paraffin wax.
-
Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0.
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol.
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% Normal Goat Serum in PBST.
-
Detection Reagent: DAB (3,3'-Diaminobenzidine) substrate kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Permanent mounting medium.
-
Equipment: Microtome, water bath, slide warmer, humidified chamber, microscope.
Protocol for FFPE Tissue Sections
1. Tissue Fixation and Processing [7] a. Immediately fix freshly dissected tissue (less than 5mm thick) in 4% PFA for 18-24 hours at 4°C. b. Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%) for 1-2 hours at each concentration. c. Clear the tissue in two changes of xylene for 1 hour each. d. Infiltrate and embed the tissue in paraffin wax.
2. Sectioning [7] a. Cut 5-8 µm thick sections from the paraffin block using a microtome. b. Float the sections in a 40-45°C water bath. c. Mount the sections onto positively charged glass slides. d. Dry the slides overnight at 37°C or on a slide warmer.
3. Deparaffinization and Rehydration [8] a. Immerse slides in two changes of xylene for 10 minutes each. b. Rehydrate the sections by immersing them in a graded series of ethanol:
- 100% ethanol: 2 changes, 5 minutes each.
- 95% ethanol: 1 change, 3 minutes.
- 70% ethanol: 1 change, 3 minutes. c. Rinse thoroughly in distilled water.
4. Antigen Retrieval [7] a. Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the solution to 95-100°C and maintain for 10-20 minutes. Do not allow the solution to boil. c. Allow the slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides with PBST (2 changes, 5 minutes each).
5. Immunohistochemical Staining [8] a. Endogenous Peroxidase Block: Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. b. Rinse slides with PBST (2 changes, 5 minutes each). c. Blocking: Incubate sections with 5% Normal Goat Serum in PBST for 1 hour at room temperature in a humidified chamber to block non-specific binding. d. Primary Antibody Incubation: Drain the blocking solution (do not rinse) and incubate the sections with the anti-MR primary antibody (diluted in blocking buffer as per manufacturer's instructions, e.g., 1:100) overnight at 4°C in a humidified chamber. e. Washing: Rinse slides with PBST (3 changes, 5 minutes each). f. Secondary Antibody Incubation: Incubate sections with HRP-conjugated goat anti-mouse secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. g. Washing: Rinse slides with PBST (3 changes, 5 minutes each).
6. Detection and Visualization [7] a. Chromogen Development: Apply DAB substrate solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the reaction under a microscope. b. Stop Reaction: Immerse the slides in distilled water to stop the reaction. c. Counterstaining: Counterstain the sections with Hematoxylin for 1-2 minutes. d. Bluing: Rinse the slides in running tap water for 5-10 minutes until the nuclei turn blue.
7. Dehydration and Mounting [7] a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear the sections in two changes of xylene. c. Apply a coverslip using a permanent mounting medium.
Quantitative Image Analysis
-
Image Acquisition: Capture high-resolution images of the stained tissue sections using a brightfield microscope equipped with a digital camera. Ensure consistent lighting and magnification across all samples.
-
Image Analysis: Use image analysis software (e.g., ImageJ, QuPath) to quantify the staining intensity in the nucleus and cytoplasm. a. Define regions of interest (ROIs) for individual cells. b. Use the hematoxylin stain to segment the nuclear compartment from the cytoplasmic compartment. c. Measure the mean intensity of the DAB signal (brown stain) within the nuclear and cytoplasmic compartments for each cell. d. Calculate the Nuclear-to-Cytoplasmic (N/C) intensity ratio for each cell. e. Compare the average N/C ratios between different treatment groups (e.g., control, aldosterone, aldosterone + Finerenone) to determine the extent of MR nuclear translocation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody for IHC; check antibody concentration and incubation time. |
| Antigen retrieval insufficient | Optimize antigen retrieval time and temperature; try a different pH buffer. | |
| Over-fixation of tissue | Reduce fixation time; ensure fixative is fresh. | |
| High Background | Non-specific antibody binding | Increase blocking time; use serum from the same species as the secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly. | |
| Non-specific Staining | Primary or secondary antibody concentration too high | Titrate antibodies to find the optimal dilution. |
| Cross-reactivity of secondary antibody | Use a pre-adsorbed secondary antibody. |
By following this detailed protocol, researchers can effectively visualize and quantify the activation of the Mineralocorticoid Receptor and investigate the inhibitory effects of compounds like this compound, providing valuable insights for drug development and disease research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Demonstration of nuclear translocation of the mineralocorticoid receptor (MR) using an anti-MR antibody and confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Finerenone Impedes Aldosterone-dependent Nuclear Import of the Mineralocorticoid Receptor and Prevents Genomic Recruitment of Steroid Receptor Coactivator-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-Finerenone Dosage for Rodent Models of Kidney Disease
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-Finerenone in rodent models of kidney disease.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of Finerenone for rodent models of kidney disease?
A1: The most commonly reported effective dose of Finerenone in various rodent models of kidney disease is 10 mg/kg/day.[1][2] However, doses ranging from 2.5 mg/kg/day to 10 mg/kg/day have shown efficacy depending on the specific model and experimental goals.[3] A pilot study to determine the optimal dose for your specific model and experimental conditions is recommended.
Q2: What is the most common route of administration for Finerenone in rodents?
A2: Oral gavage is the most frequently used method for administering Finerenone in published studies.[2][4] Administration in medicated feed is another viable option that can reduce animal stress associated with repeated gavage.[5][6][7]
Q3: How should Finerenone be prepared for oral administration?
A3: Finerenone is typically formulated as a suspension for oral gavage. A common vehicle is a mixture of 10% ethanol, 40% polyethylene glycol 400 (PEG400), and 50% water.[4] It is crucial to ensure the suspension is homogenous before each administration.
Q4: What are the expected therapeutic effects of Finerenone in rodent models of kidney disease?
A4: Finerenone is a non-steroidal mineralocorticoid receptor (MR) antagonist.[8] Its therapeutic effects in kidney disease models include reduction of albuminuria, prevention of glomerulosclerosis and tubulointerstitial fibrosis, and suppression of inflammation.[8][9]
Q5: What are the key signaling pathways affected by Finerenone?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results | Inconsistent drug administration, animal stress, improper vehicle preparation. | Ensure accurate and consistent dosing with a well-homogenized suspension. Consider administration in feed to minimize handling stress. Validate vehicle preparation protocol. |
| Signs of animal distress after oral gavage (e.g., coughing, respiratory issues) | Improper gavage technique leading to aspiration. Stress from the procedure. | Review and refine oral gavage technique to prevent accidental administration into the lungs.[12] Consider using a less stressful administration method like medicated feed. A novel technique of coating the gavage needle with sucrose has been shown to reduce stress in mice.[13] |
| Precipitation of Finerenone in the dosing solution | Poor solubility of the compound in the chosen vehicle. | Ensure the vehicle components are of high quality and mixed in the correct proportions. Sonication of the suspension before administration can help ensure homogeneity. If precipitation persists, reformulation with alternative excipients may be necessary. |
| No significant therapeutic effect observed | Insufficient dosage, short treatment duration, inappropriate animal model. | Consider a dose-escalation study to determine the optimal therapeutic dose for your model. Extend the treatment duration, as anti-fibrotic effects may take time to become apparent. Ensure the chosen animal model is appropriate for studying the effects of MR antagonism. |
| Elevated serum potassium levels (Hyperkalemia) | Finerenone's mechanism of action can lead to potassium retention. | Although Finerenone has a lower risk of hyperkalemia compared to steroidal MRAs, it is still a potential side effect.[14] Monitor serum potassium levels regularly throughout the study. If hyperkalemia occurs, consider reducing the dose. |
Data Summary Tables
Table 1: Summary of this compound Dosages and Administration Routes in Rodent Models of Kidney Disease
| Rodent Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Diabetic Nephropathy (Streptozotocin-induced) | Rat | 10 mg/kg/day | Oral gavage | Reduced albuminuria and glomerulosclerosis. | [2] |
| Alport Syndrome (Col4a3-/-) | Mouse | 10 mg/kg/day | In feed | Suppressed interstitial inflammation and fibrosis. | [5][7][15] |
| DOCA-salt hypertensive nephropathy | Mouse | 10 mg/kg/day | Oral gavage | Reduced renal inflammation and fibrosis. | [1] |
| Subtotal nephrectomy | Mouse | 2.5 mg/kg/day | Not specified | Prevented cardiac systolic and diastolic dysfunction. | [3] |
| Oxygen-induced retinopathy (model for neovascularization) | Mouse | 5 mg/kg/day | Intraperitoneal (i.p.) | Reduced retinal neovascularization and vascular leakage. | [2] |
Table 2: Vehicle Formulations for Oral Administration of Finerenone
| Vehicle Composition | Species Used In | Reference |
| 10% Ethanol, 40% PEG400, 50% Water | Rat | [4] |
| 0.5% Methyl cellulose | Mouse | [13] |
Detailed Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy and Finerenone Treatment in Rats
-
Animal Model: Male Sprague-Dawley rats (8 weeks old).
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 65 mg/kg in citrate buffer (pH 4.5). Control animals receive citrate buffer alone.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection. Rats with blood glucose > 250 mg/dL are considered diabetic.
-
Finerenone Preparation: Prepare a suspension of Finerenone at the desired concentration (e.g., 10 mg/mL for a 10 mg/kg dose in a 1 mL/kg gavage volume) in a vehicle of 10% ethanol, 40% PEG400, and 50% water.
-
Treatment: Begin daily oral gavage with Finerenone or vehicle four weeks after STZ injection and continue for the duration of the study (e.g., 8-12 weeks).
-
Monitoring:
-
Weekly monitoring of body weight and blood glucose.
-
24-hour urine collection at baseline and regular intervals to measure urinary albumin and creatinine excretion.
-
At the end of the study, collect blood for serum creatinine and BUN analysis.
-
Harvest kidneys for histological analysis (e.g., PAS and Masson's trichrome staining) and molecular analysis (e.g., qPCR for fibrotic and inflammatory markers).
-
Protocol 2: Finerenone Administration in Feed to a Mouse Model of Alport Syndrome
-
Animal Model: Col4a3-/- mice.
-
Finerenone Diet Preparation:
-
Calculate the total amount of Finerenone needed based on the estimated daily food consumption of the mice and the target dose (e.g., 10 mg/kg/day).
-
Thoroughly mix the calculated amount of Finerenone with powdered standard chow to ensure a homogenous distribution.
-
The medicated feed can be provided ad libitum.
-
-
Treatment: Start the Finerenone-medicated diet or a control diet at a predetermined age (e.g., 6 weeks of age) when the disease phenotype is established.[5][7]
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Collect urine periodically to assess albuminuria.
-
Monitor survival rates.
-
At the study endpoint, perform histological and molecular analyses on kidney tissues as described in Protocol 1.
-
Visualizations
Signaling Pathway of Finerenone in Kidney Disease
Caption: Finerenone's mechanism in kidney disease.
Experimental Workflow for Finerenone Efficacy Study
Caption: Workflow for a typical Finerenone study.
References
- 1. Finerenone Reduces Renal RORγt γδ T Cells and Protects against Cardiorenal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finerenone, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid receptor antagonism improves diastolic dysfunction in chronic kidney disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Finerenone, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finerenone Added to RAS/SGLT2 Blockade for CKD in Alport Syndrome. Results of a Randomized Controlled Trial with Col4a3−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Finerenone attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Finerenone Added to RAS/SGLT2 Blockade for CKD in Alport Syndrome. Results of a Randomized Controlled Trial with Col4a3-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Efficacy and Safety of Finerenone in Chronic Kidney Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The role of mineralocorticoid receptor activation in kidney inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Common pitfalls in handling and storing (Rac)-Finerenone powder
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and storage of (Rac)-Finerenone powder. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: To ensure the stability and integrity of this compound powder, it is crucial to adhere to the recommended storage conditions. The powder should be stored at -20°C for long-term storage, which can maintain its stability for up to three years. For shorter periods, it can be stored at 4°C for up to two years. It is imperative to keep the container tightly sealed and protected from direct sunlight and moisture.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: To prepare a stock solution, this compound powder can be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility is approximately 3 mg/mL in DMSO and 10 mg/mL in DMF.[1] It is recommended to use anhydrous DMSO to prepare high-concentration stock solutions. For in vivo experiments, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a solubility of up to 6 mg/mL.[2] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[3]
Q3: Is this compound sensitive to light or moisture?
A3: Yes, this compound should be protected from direct sunlight and moisture.[2][4] The powder is described as a white to yellow crystalline non-hygroscopic powder.[5] However, exposure to light can potentially lead to photodegradation.[6] Therefore, it is best practice to store it in a tightly sealed, opaque container in a dry environment.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[7][8] Contact with these substances should be avoided to prevent degradation of the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions
Question: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium or buffer. What is the cause and how can I prevent this?
Answer: This is a common issue with hydrophobic compounds like Finerenone and is often referred to as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the aqueous environment upon dilution of the organic solvent stock.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Finerenone in the aqueous medium is above its solubility limit. Finerenone has low aqueous solubility, which is pH-dependent (practically insoluble above pH 4.5).[5] | Decrease the final working concentration of Finerenone. Perform a dose-response experiment to determine the optimal and soluble concentration range for your specific assay. |
| "Solvent Shock" | Rapid dilution of a concentrated DMSO stock into the aqueous medium causes a sudden change in the solvent environment, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate dilution to the final volume of your experimental medium. Adding the compound dropwise while gently vortexing can also help. |
| Low Temperature of Media | The solubility of many compounds, including Finerenone, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or buffers for your dilutions. |
| Interaction with Media Components | Components in complex media (e.g., salts, proteins in serum) can interact with Finerenone and reduce its solubility. | If possible, test the solubility in a simpler buffer like PBS to determine if media components are the issue. Consider using a serum-free medium for the initial treatment period if compatible with your cells. |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration in the media can be toxic to cells and may not always prevent precipitation of highly hydrophobic compounds. | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
Issue 2: Inconsistent Experimental Results
Question: I am observing high variability in my experimental results when using this compound. What could be the contributing factors?
Answer: Inconsistent results can stem from various factors related to the handling and storage of the compound.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | Improper storage of the powder or stock solutions (e.g., exposure to light, moisture, or incompatible substances) can lead to degradation and loss of activity. | Strictly adhere to the recommended storage conditions (-20°C for powder, -80°C for long-term stock solution storage).[2][7] Protect from light and moisture.[2][4] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Inaccurate Pipetting of Stock Solution | Due to the viscous nature of DMSO, inaccurate pipetting of the stock solution can lead to variations in the final concentration. | Use positive displacement pipettes or reverse pipetting techniques for viscous liquids like DMSO to ensure accurate dispensing. |
| Precipitation in Media (unobserved) | Micro-precipitation may not be visible to the naked eye but can significantly reduce the effective concentration of the compound in solution. | Even if you don't see visible precipitation, it's good practice to prepare fresh dilutions for each experiment and use them immediately. Consider a brief, gentle sonication of the final diluted solution before adding it to cells. |
| Cellular Health and Passage Number | The response of cells to a compound can vary with their passage number and overall health. | Use cells within a consistent and low passage number range for your experiments. Regularly monitor cell morphology and viability. |
Data Summary Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂N₄O₃ | [7] |
| Molecular Weight | 378.42 g/mol | [7] |
| Appearance | White to yellow crystalline powder | [5] |
| Log D | 2.40 | [9] |
| pKa | 4.30 | [10] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~3 mg/mL | [1] |
| DMF | ~10 mg/mL | [1] |
| Ethanol | Insoluble | [11] |
| PBS (pH 7.2) | Insoluble | [11] |
| Aqueous Media (pH > 4.5) | Practically insoluble | [5] |
Table 3: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [7] |
| Powder | 4°C | 2 years | [7] |
| In Solvent (DMSO) | -80°C | 6 months | [3][7] |
| In Solvent (DMSO) | -20°C | 1 month | [3][7] |
Visualizations
Caption: Mechanism of action of Finerenone in blocking the mineralocorticoid receptor signaling pathway.
Caption: A generalized experimental workflow for in vitro studies using this compound.
Caption: A logical troubleshooting guide for addressing precipitation issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Finerenone in People With Diabetes and Chronic Kidney Disease: An Opportunity for the Pharmacist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Finerenone? [synapse.patsnap.com]
- 5. pceconsortium.org [pceconsortium.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. droracle.ai [droracle.ai]
- 10. cellculturedish.com [cellculturedish.com]
- 11. researchgate.net [researchgate.net]
How to prevent degradation of (Rac)-Finerenone during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (Rac)-Finerenone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the racemic mixture of Finerenone, a selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1][2] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may have unintended effects.
Q2: What are the primary factors that can cause Finerenone degradation?
A2: Finerenone is susceptible to degradation under several conditions, including exposure to acidic, basic, and oxidative environments.[3][4] It can also degrade when exposed to light (photolytic degradation) and high temperatures (thermal degradation).[3][4]
Q3: How should I store Finerenone powder and stock solutions to ensure stability?
A3: Proper storage is critical for preventing degradation. For long-term stability, Finerenone powder should be stored at -20°C.[5][6] Stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1]
Q4: What are the recommended solvents for preparing Finerenone stock solutions?
A4: Finerenone has low solubility in water but is soluble in organic solvents.[4] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for preparing stock solutions.[6] The solubility in DMSO is approximately 70 mg/mL (with sonication) and in DMF is around 10 mg/mL.[2][6] When preparing stock solutions, it is advisable to use a freshly opened, anhydrous grade of DMSO, as it is hygroscopic and the presence of water can affect solubility.[2]
Q5: Are there any known incompatibilities with other reagents or materials?
A5: Avoid strong acids, bases, and oxidizing agents, as they have been shown to cause significant degradation.[3][4] Additionally, care should be taken to avoid concomitant use of strong or moderate CYP3A4 inducers (e.g., rifampicin, carbamazepine, phenytoin) in cellular or in vivo models, as they can significantly decrease Finerenone concentrations.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Finerenone activity in experiments | Degradation due to improper storage or handling. | Verify storage conditions of both powder and stock solutions. Prepare fresh stock solutions and repeat the experiment. |
| pH of the experimental medium is too acidic or basic. | Measure and adjust the pH of your buffers and media to a neutral range if the experimental design allows. | |
| Exposure to light during the experiment. | Protect Finerenone-containing solutions from light by using amber vials or covering containers with aluminum foil. | |
| Inconsistent results between experiments | Inconsistent preparation of Finerenone solutions. | Standardize the protocol for preparing Finerenone solutions, including the solvent used, concentration, and storage of aliquots. |
| Degradation of stock solution over time. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Use fresh aliquots for each experiment. | |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | Degradation of Finerenone into byproducts. | Analyze a fresh, properly stored sample of Finerenone as a control. If unknown peaks are still present, consider the possibility of contamination of solvents or reagents. |
| Reaction with components of the experimental medium. | Run a control experiment with Finerenone in the medium without the biological system to check for direct chemical reactions. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | ≥ 4 years | [6] |
| Stock Solution | -80°C | 6 months | [1] |
| Stock Solution | -20°C | 1 month | [1] |
| Commercial Tablets | 20°C to 25°C | 36 months | [8][9] |
Table 2: Solubility of Finerenone in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~70 mg/mL (with ultrasonic) | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [6] |
| Water | Practically insoluble | [8] |
| Methanol, Ethanol, Acetonitrile | Soluble | [10][11] |
Experimental Protocols
Protocol for Preparing a Finerenone Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Allow the Finerenone powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of Finerenone powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution and use an ultrasonic bath if necessary to ensure complete dissolution.[2]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
-
Protocol for Assessing Finerenone Stability by RP-HPLC
This protocol is based on established methods for forced degradation studies.[3]
-
Materials:
-
Finerenone stock solution (e.g., 1 mg/mL in acetonitrile)
-
0.1 N HCl, 0.1 N NaOH, 30% H₂O₂
-
RP-HPLC system with a C18 column and UV detector
-
Mobile phase: Acetonitrile and Ortho-Phosphoric acid (e.g., 70:30 v/v)[3]
-
-
Procedure:
-
Acid Degradation: Mix an aliquot of Finerenone stock solution with 0.1 N HCl and incubate. Neutralize with 0.1 N NaOH before injection into the HPLC system.[3]
-
Base Degradation: Mix an aliquot of Finerenone stock solution with 0.1 N NaOH and incubate. Neutralize with 0.1 N HCl before injection.[3]
-
Oxidative Degradation: Mix an aliquot of Finerenone stock solution with 30% H₂O₂ and incubate.[3]
-
Thermal Degradation: Keep a sample of Finerenone powder in a thermostat oven at a set temperature (e.g., 80°C) for 24 hours. Dissolve in the mobile phase before injection.[3]
-
Photolytic Degradation: Expose a Finerenone solution to UV light (e.g., 254 nm) for 24 hours.[3]
-
Analysis: Analyze the treated samples and a control sample by RP-HPLC. Monitor for the appearance of new peaks and a decrease in the area of the parent Finerenone peak. The detection wavelength can be set to 225 nm.[3]
-
Visualizations
Caption: Workflow for the preparation, experimental use, and analysis of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. actascientific.com [actascientific.com]
- 4. Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products – Oriental Journal of Chemistry [orientjchem.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. bayer.com [bayer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Solubility Measurements of Finerenone in Ten Monosolvents and Two Binary Solvent Mixtures | CoLab [colab.ws]
- 11. Collection - Solubility Measurements of Finerenone in Ten Monosolvents and Two Binary Solvent Mixtures - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
Adjusting (Rac)-Finerenone concentration for optimal antagonist activity
Welcome to the technical support resource for (Rac)-Finerenone. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to effectively utilize this compound as a mineralocorticoid receptor (MR) antagonist in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Finerenone?
A1: Finerenone is a non-steroidal, selective antagonist of the mineralocorticoid receptor (MR). Unlike steroidal MR antagonists, Finerenone has a bulky chemical structure that prevents the MR from adopting the active conformation required for co-activator recruitment upon ligand binding. This blockage is firm and leads to a neutral antagonist profile, effectively inhibiting the receptor's activity without promoting agonistic effects.
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For most cell-based assays, a starting concentration range of 1 nM to 1 µM is recommended. The optimal concentration will depend on the specific cell type, the concentration of the agonist (e.g., aldosterone) being used, and the experimental endpoint being measured. It is advisable to perform a dose-response curve to determine the IC50 in your specific system.
Q3: How does the selectivity of Finerenone compare to other MRAs?
A3: Finerenone exhibits high selectivity for the mineralocorticoid receptor over other steroid hormone receptors. Its affinity for the MR is significantly higher than for the glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors, minimizing off-target effects that are often observed with steroidal MRAs like spironolactone and eplerenone.
Q4: Can Finerenone be used to study non-genomic MR signaling?
A4: Yes, Finerenone can be a valuable tool to investigate both genomic and non-genomic (rapid) MR signaling pathways. Since it blocks the initial ligand-binding event, it can be used to determine whether an observed rapid cellular response to aldosterone is mediated by the MR.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in antagonist activity between experiments. | 1. Inconsistent agonist (e.g., aldosterone) concentration. 2. Variability in cell passage number or health. 3. Instability of Finerenone in solution. | 1. Prepare fresh agonist dilutions for each experiment from a validated stock. 2. Use cells within a consistent and low passage number range. Monitor cell viability. 3. Prepare fresh Finerenone solutions from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Lower than expected antagonist potency (High IC50). | 1. High concentration of agonist used, requiring more antagonist for competition. 2. Presence of endogenous MR agonists in the cell culture serum. 3. Finerenone degradation. | 1. Use the lowest concentration of aldosterone that gives a robust signal (e.g., the EC80). 2. Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids. 3. Ensure proper storage of stock solutions (e.g., at -80°C) and use fresh dilutions. |
| Apparent agonist activity at high Finerenone concentrations. | 1. This is highly unlikely given Finerenone's mechanism as a neutral antagonist. 2. Potential off-target effects at very high concentrations (>10 µM). 3. Assay interference. | 1. Re-verify the identity and purity of the compound. 2. Perform a dose-response curve without any agonist to confirm the absence of agonism. Lower the concentration range used. 3. Run appropriate vehicle controls and assay-specific controls to rule out artifacts. |
Quantitative Data Summary
The following table summarizes the inhibitory constants (IC50 and Ki) for Finerenone against the human mineralocorticoid receptor and other relevant steroid receptors.
| Parameter | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Progesterone Receptor (PR) | Reference |
| IC50 | 18 nM | >10,000 nM | >10,000 nM | >10,000 nM | |
| Binding Affinity (Ki) | 10.5 nM | 7,700 nM | 1,900 nM | 12,100 nM |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Key Experimental Protocols
Protocol 1: MR Transactivation Assay (Reporter Gene Assay)
This assay measures the ability of Finerenone to inhibit aldosterone-induced transcription of an MR-responsive reporter gene.
-
Cell Culture: Plate cells (e.g., HEK293 or CHO) stably or transiently co-transfected with a human MR expression vector and an MRE (mineralocorticoid response element)-driven luciferase reporter vector in a 96-well plate.
-
Compound Preparation: Prepare a 10 mM stock solution of Finerenone in DMSO. Create a serial dilution series (e.g., from 10 µM to 0.1 nM) in a serum-free medium. Also, prepare an aldosterone stock and dilutions.
-
Treatment: After 24 hours of cell culture, replace the medium with a medium containing charcoal-stripped FBS. Add the Finerenone dilutions to the wells and incubate for 1-2 hours.
-
Agonist Stimulation: Add aldosterone to a final concentration corresponding to its EC80 (previously determined) to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Plot the luciferase signal against the log of Finerenone concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Finerenone's antagonist action on the MR signaling pathway.
Caption: Workflow for determining Finerenone IC50 using a reporter gene assay.
Troubleshooting inconsistent results in (Rac)-Finerenone experiments
Here is a technical support center for troubleshooting inconsistent results in (Rac)-Finerenone experiments.
This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Finerenone?
A1: Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1][2] Its primary mechanism involves binding to the MR, which prevents the recruitment of transcriptional co-activators.[1][3] This action blocks the transcription of pro-inflammatory and pro-fibrotic genes, leading to its therapeutic effects.[1][3] Unlike steroidal MRAs, Finerenone's unique binding mode results in a distinct pattern of gene expression modulation.[4]
Q2: What are the key differences between Finerenone and steroidal MRAs like spironolactone or eplerenone?
A2: The main differences lie in their structure, selectivity, and downstream effects. Finerenone is non-steroidal and has a high selectivity for the mineralocorticoid receptor over other steroid receptors such as androgen and progesterone receptors, which can reduce the incidence of hormonal side effects.[1][5] It also has a balanced tissue distribution between the heart and kidneys, whereas spironolactone concentrates more in the kidneys.[4] These differences contribute to a distinct pharmacological profile with potent anti-inflammatory and anti-fibrotic effects.[4]
Q3: What is the solubility and recommended storage for Finerenone?
A3: Finerenone is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[5][6] The solubility is approximately 3 mg/mL in DMSO and 10 mg/mL in DMF.[5] For long-term storage, Finerenone solid should be kept at -20°C, where it is stable for at least four years.[5]
Q4: Is hyperkalemia a concern in preclinical animal models?
A4: Yes. Hyperkalemia (high potassium levels) is a known clinical side effect of MR antagonists, including Finerenone.[7][8] While often manageable in clinical settings, it can be a significant confounding factor in animal experiments. It is crucial to monitor serum potassium levels in animal models, as elevated potassium can lead to adverse events and affect experimental outcomes, potentially being misinterpreted as drug toxicity.
Troubleshooting Guide
This section addresses specific issues that may lead to inconsistent experimental results.
Issue 1: Low or No In Vitro Activity Observed
| Potential Cause | Recommended Solution |
| Improper Dissolution | Finerenone has very low aqueous solubility.[5][6] Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before preparing the final dilutions in your aqueous cell culture medium. Prepare a high-concentration stock solution and serially dilute. Observe for any precipitation in the final medium. |
| Compound Degradation | Although stable, improper storage can lead to degradation. Ensure the solid compound is stored at -20°C.[5] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell Line Insensitivity | The target cell line must express the mineralocorticoid receptor (MR). Verify MR expression levels in your chosen cell line using techniques like qPCR or Western blot. |
| Incorrect Assay Conditions | Mineralocorticoid receptor binding assays are sensitive to buffer composition and temperature. Ensure your assay protocol is optimized for MR binding and that incubation times are sufficient. |
Issue 2: Inconsistent or Unexpected Results in Animal Models
| Potential Cause | Recommended Solution |
| Species-specific Metabolism | Finerenone metabolism varies significantly across species.[9] In rats, the parent compound is the major active component in plasma, while in humans and dogs, metabolites are more dominant.[9][10] These metabolites have no on-target pharmacological activity.[9] Be aware of these differences when designing experiments and interpreting data, especially when attempting to translate findings from one species to another. |
| Incorrect Dosing or Administration | Review literature for validated dosing regimens in your specific animal model.[5][11] Due to its low water solubility, the choice of vehicle for oral gavage or other administration routes is critical to ensure consistent bioavailability. |
| Unmonitored Hyperkalemia | As noted in the FAQ, elevated potassium can cause adverse effects.[8] Regularly monitor serum potassium levels in your study animals to distinguish between drug-specific effects and consequences of hyperkalemia. |
| Vehicle Effects | The vehicle used to dissolve and administer Finerenone (e.g., DMSO, PEG) can have its own biological effects. Always include a vehicle-only control group in your experimental design to account for these potential effects. |
Issue 3: Discrepancies Between In Vitro and In Vivo Results
| Potential Cause | Recommended Solution |
| Metabolic Differences | In vitro systems often lack the metabolic enzymes present in vivo. The discrepancy could be due to the parent drug being active in vitro, while in vivo effects are influenced by rapid metabolism.[9] Consider using liver microsomes or S9 fractions to study the metabolic stability of Finerenone in your system. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The concentration of Finerenone reaching the target tissue in vivo may be much lower or higher than the concentrations used in vitro. Conduct PK studies in your animal model to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile and establish a relationship between dose, exposure, and response. |
| Complex Biological Environment | In vivo responses are the result of complex interactions between different cell types and systems, which cannot be fully replicated in vitro. The anti-inflammatory and anti-fibrotic effects of Finerenone, for example, involve its impact on immune cells, fibroblasts, and endothelial cells.[12] |
Quantitative Data Summary
Table 1: Preclinical Data for this compound
| Parameter | Value | Species/System | Reference |
| MR Binding Affinity (IC₅₀) | 18 nM | In Vitro Assay | [5] |
| Selectivity (IC₅₀) | >10,000 nM | Glucocorticoid, Progesterone, Androgen Receptors | [5] |
| Solubility (DMSO) | ~3 mg/mL | - | [5] |
| Solubility (DMF) | ~10 mg/mL | - | [5] |
| Albuminuria Reduction | ~40% | Munich Wistar Frömter Rats | [13] |
Table 2: Key Efficacy Outcomes from Clinical Trials (FIDELIO-DKD & FIGARO-DKD)
| Endpoint | Finerenone vs. Placebo (Hazard Ratio) | Key Finding | Reference |
| Composite Kidney Outcome | 0.82 | 18% relative risk reduction in CKD progression. | [7][14] |
| Composite Cardiovascular Outcome | 0.86 | 14% relative risk reduction in major cardiovascular events. | [14] |
| Urinary Albumin-to-Creatinine Ratio (UACR) | - | 31% reduction compared to placebo. | [7] |
| Incidence of Hyperkalemia | 18.3% vs 9.0% | Higher incidence with Finerenone, but low discontinuation rate (2.3%). | [7][14] |
Methodologies & Visualizations
Experimental Protocols
Protocol 1: In Vivo Study in a Rat Model of Diabetic Nephropathy
-
Animal Model : Utilize transgenic (mRen-2)27 rats, which are predisposed to hypertension.
-
Induction of Diabetes : At 6-8 weeks of age, administer a single tail vein injection of streptozotocin (STZ) at 55 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5). Confirm diabetes with blood glucose measurements.[15]
-
Treatment : Prepare Finerenone in a suitable vehicle. Administer daily via oral gavage at a dose determined by pilot studies (e.g., 1-10 mg/kg). Include vehicle-only and non-diabetic control groups.
-
Monitoring : Monitor body weight, blood glucose, and blood pressure weekly. Collect urine at specified intervals (e.g., every 4 weeks) to measure the urinary albumin-to-creatinine ratio (UACR).
-
Endpoint Analysis : At the end of the study period (e.g., 12 weeks), collect blood for serum analysis (e.g., potassium, creatinine). Euthanize animals and harvest kidneys and hearts for histological analysis (fibrosis, inflammation) and molecular analysis (gene expression of pro-inflammatory and pro-fibrotic markers via qPCR).[12][15]
Protocol 2: In Vitro Study of Anti-inflammatory Effects
-
Cell Culture : Culture human kidney proximal tubular epithelial cells (e.g., HK-2) in appropriate media.[16]
-
Stimulation : Induce an inflammatory state by treating cells with a pro-inflammatory stimulus such as high glucose (e.g., 30 mM) or aldosterone (e.g., 100 nM) for 24-48 hours.
-
Treatment : Prepare a 10 mM stock solution of Finerenone in DMSO. Pre-treat cells with varying concentrations of Finerenone (e.g., 10 nM to 1 µM) for 1-2 hours before adding the inflammatory stimulus. Include a vehicle control (DMSO).
-
Endpoint Analysis :
-
Gene Expression : Extract RNA and perform qPCR to measure the expression of inflammatory genes like IL-6, ICAM-1, and MCP-1.[12]
-
Protein Analysis : Collect cell lysates and perform Western blotting to analyze signaling pathways, such as the phosphorylation of proteins in the PI3K/Akt pathway.[16]
-
ROS Measurement : Measure reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
-
Diagrams
Caption: Finerenone blocks the Mineralocorticoid Receptor (MR) signaling pathway.
Caption: A general workflow for conducting experiments with Finerenone.
References
- 1. What is the mechanism of Finerenone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Renal Protection of Mineralocorticoid Receptor Antagonist, Finerenone, in Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroidal and non-steroidal mineralocorticoid receptor antagonists in cardiorenal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ijirt.org [ijirt.org]
- 7. Finerenone in diabetic kidney disease: a new frontier for slowing disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal MRAs | National Kidney Foundation [kidney.org]
- 9. Biotransformation of Finerenone, a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist, in Dogs, Rats, and Humans, In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Finerenone attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Non-steroidal mineralocorticoid receptor antagonist finerenone ameliorates mitochondrial dysfunction via PI3K/Akt/eNOS signaling pathway in diabetic tubulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Head-to-Head Comparison of (Rac)-Finerenone and Eplerenone in Animal Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the non-steroidal mineralocorticoid receptor antagonist (MRA) (Rac)-Finerenone and the steroidal MRA Eplerenone, focusing on their performance in preclinical animal models. The information presented is intended to support research and development efforts in the fields of cardiology, nephrology, and endocrinology.
Introduction
Finerenone and Eplerenone are both antagonists of the mineralocorticoid receptor (MR), a key player in the pathophysiology of cardiovascular and renal diseases. While they share a common target, their distinct chemical structures—Finerenone being a non-steroidal MRA and Eplerenone a steroidal MRA—result in significant differences in their pharmacodynamic and pharmacokinetic profiles.[1][2] This guide synthesizes data from various animal studies to provide a direct comparison of their efficacy, tissue distribution, and mechanism of action.
Molecular and Pharmacokinetic Profile
Finerenone exhibits a distinct molecular and pharmacokinetic profile compared to Eplerenone, which may underlie their differential effects in preclinical models. Finerenone is characterized by its high potency and selectivity for the MR.[3] Unlike steroidal MRAs, it has a bulky structure that leads to a different mode of binding and inactivation of the MR.[3]
One of the most notable differences observed in animal models is their tissue distribution. While Eplerenone shows higher concentrations in the kidneys compared to the heart, Finerenone distributes equally between these two organs.[4][5][6] This balanced distribution may contribute to its potent cardioprotective effects.[5] Furthermore, Finerenone has a shorter half-life and is not associated with active metabolites, unlike some steroidal MRAs.[1]
Table 1: Comparative Pharmacokinetic and Receptor Binding Properties in Animal Models
| Parameter | This compound | Eplerenone | Animal Model | Reference |
| Receptor Binding Affinity (IC50) | More potent than Eplerenone | Less potent than Finerenone | In vitro assays | [1][7] |
| Tissue Distribution (Heart:Kidney Ratio) | Equal distribution | Higher concentration in kidney | Rat | [4][6] |
| Half-life | Short | - | - | [1] |
| Metabolites | No active metabolites | - | - | [1] |
Head-to-Head Efficacy in Animal Models of Cardiorenal Disease
Preclinical studies in various rodent models of cardiac and renal disease have directly compared the efficacy of Finerenone and Eplerenone. These studies consistently demonstrate Finerenone's potent cardiorenal protective effects.
Cardiac Protection
In rat models of pressure overload-induced cardiac hypertrophy and heart failure following coronary artery ligation, Finerenone has shown superior efficacy in reducing cardiac hypertrophy and improving cardiac function compared to Eplerenone.[6][8] Specifically, Finerenone was more effective at reducing plasma levels of pro-brain natriuretic peptide (proBNP), a marker of cardiac stress, and improving both systolic and diastolic left ventricular function.[6][8] In a model of pressure overload, mice treated with Finerenone also exhibited reduced expression of brain natriuretic peptide (BNP) and cardiac troponin T compared to those treated with Eplerenone.[1]
Renal Protection
In models of diabetic and hypertensive nephropathy, Finerenone has demonstrated potent anti-proteinuric effects. When compared at equinatriuretic doses in rats, Finerenone was more efficient at reducing proteinuria than Eplerenone.[6][8] These renal protective effects were observed at dosages that did not significantly lower systemic blood pressure, suggesting a direct, organ-protective mechanism.[6]
Table 2: Comparative Efficacy in Animal Models of Cardiorenal Disease
| Endpoint | This compound | Eplerenone | Animal Model | Key Findings | Reference |
| Cardiac Hypertrophy | More effective reduction | Less effective reduction | Deoxycorticosterone acetate (DOCA)-salt rat | Finerenone showed greater reduction in cardiac hypertrophy. | [6] |
| Plasma proBNP | More effective reduction | Less effective reduction | DOCA-salt rat; Coronary artery ligation rat | Finerenone demonstrated superior reduction of this cardiac stress marker. | [6][8] |
| Left Ventricular Function | Improved systolic and diastolic function | No significant improvement | Coronary artery ligation rat | Finerenone, but not Eplerenone, improved LV function. | [6][8] |
| Proteinuria | More effective reduction | Less effective reduction | DOCA-salt rat | Finerenone was more efficient at reducing proteinuria at equinatriuretic doses. | [6][8] |
| Cardiac Biomarkers (BNP, Troponin T) | Reduced expression | Less effective reduction | Mouse model of pressure overload | Finerenone-treated mice showed lower levels of these biomarkers. | [1] |
Mechanism of Action and Signaling Pathways
Both Finerenone and Eplerenone act by blocking the binding of aldosterone to the MR, thereby inhibiting the downstream signaling cascade that leads to inflammation, fibrosis, and hypertrophy. However, their distinct chemical structures result in different interactions with the receptor and subsequent modulation of gene expression.[1] Finerenone's unique binding mode as a "bulky" antagonist is thought to inhibit the recruitment of transcriptional cofactors implicated in the expression of pro-inflammatory and pro-fibrotic genes.[3]
Experimental Protocols
The following sections describe the general methodologies employed in animal studies comparing Finerenone and Eplerenone.
Animal Models
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is induced by unilateral nephrectomy followed by subcutaneous implantation of a DOCA pellet and provision of saline drinking water. It is a well-established model for studying hypertension, cardiac hypertrophy, and renal injury.
-
Coronary Artery Ligation Rat: This surgical model induces myocardial infarction and subsequent heart failure, allowing for the evaluation of therapeutic interventions on cardiac remodeling and function.
-
Diabetic and Hypertensive Transgenic (mRen-2)27 Rat: This model overexpresses the mouse renin gene, leading to hypertension and an exacerbation of diabetic complications, making it suitable for studying diabetic nephropathy and retinopathy.[9][10]
-
Oxygen-Induced Retinopathy (OIR) Mouse: This model is used to study retinal neovascularization, a key feature of diabetic retinopathy.[9]
Drug Administration
-
Finerenone: Typically administered via oral gavage at doses ranging from 1 to 10 mg/kg/day.[6][9][10] In some studies, it is incorporated into the diet.[11]
-
Eplerenone: Administered orally, often at higher doses than Finerenone (e.g., 100 mg/kg/day) to achieve comparable natriuretic effects.[6]
Efficacy Endpoints
-
Cardiac Function: Assessed using echocardiography to measure parameters such as ejection fraction and fractional shortening.[11]
-
Cardiac Hypertrophy: Determined by measuring heart weight to body weight ratio and histological analysis of cardiomyocyte size.
-
Biomarkers: Plasma levels of natriuretic peptides (BNP, proBNP) and cardiac troponins are measured using immunoassays.
-
Proteinuria: Quantified by measuring the albumin-to-creatinine ratio in urine samples.
-
Histopathology: Tissues (heart, kidney) are collected for histological analysis to assess fibrosis (e.g., Masson's trichrome staining) and inflammation.
Conclusion
The available preclinical data from head-to-head comparison studies in animal models consistently indicate that this compound offers potent cardiorenal protection, often superior to that of Eplerenone. Key advantages of Finerenone observed in these models include its balanced tissue distribution to the heart and kidneys, higher potency, and greater efficacy in reducing cardiac hypertrophy, improving cardiac function, and reducing proteinuria. These findings highlight the potential of non-steroidal MRAs as a promising therapeutic class for cardiorenal diseases and provide a strong rationale for their continued investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. The Pharmacokinetics of the Nonsteroidal Mineralocorticoid Receptor Antagonist Finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. hcplive.com [hcplive.com]
- 6. Finerenone, a novel selective nonsteroidal mineralocorticoid receptor antagonist protects from rat cardiorenal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Finerenone, a Non-Steroidal Mineralocorticoid Receptor Antagonist, Reduces Vascular Injury and Increases Regulatory T-Cells: Studies in Rodents with Diabetic and Neovascular Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Finerenone attenuates downregulation of the kidney GLP-1 receptor and glucagon receptor and cardiac GIP receptor in mice with comorbid diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Validating the High Selectivity of (Rac)-Finerenone for the Mineralocorticoid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity and performance of (Rac)-Finerenone for the mineralocorticoid receptor (MR) against other established MR antagonists, spironolactone and eplerenone. The information presented is supported by experimental data to validate the selectivity profile of Finerenone.
Superior Selectivity of Finerenone for the Mineralocorticoid Receptor
This compound is a third-generation, non-steroidal mineralocorticoid receptor antagonist.[1] Unlike the first and second-generation steroidal MRAs, spironolactone and eplerenone, Finerenone exhibits a significantly higher selectivity for the MR.[2][3] This enhanced selectivity is attributed to its unique chemical structure and "bulky" binding mechanism to the MR, which minimizes off-target interactions with other steroid hormone receptors.[2]
The clinical implication of this high selectivity is a more favorable side-effect profile, with a reduced incidence of hormonal adverse effects such as gynecomastia, which are more commonly associated with the less selective spironolactone.[4]
Comparative Receptor Binding Affinity
The selectivity of Finerenone has been quantified through in vitro radioligand binding assays, which measure the half-maximal inhibitory concentration (IC50) of a compound against its target receptor and other receptors. A lower IC50 value indicates a higher binding affinity.
The following table summarizes the comparative IC50 values of Finerenone, spironolactone, and eplerenone for the mineralocorticoid receptor (MR), glucocorticoid receptor (GR), androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER).
| Compound | MR IC50 (nM) | GR IC50 (nM) | AR IC50 (nM) | PR IC50 (nM) | ERα/β IC50 (nM) |
| This compound | 18 | >10,000 | >10,000 | >10,000 | No significant affinity |
| Spironolactone | 24 | 2400 | 77 | 740 | No significant affinity |
| Eplerenone | 990 | 22,000 | 21,200 | 31,200 | No significant affinity |
Data compiled from multiple sources.
As the data indicates, Finerenone demonstrates a potent binding affinity for the MR, comparable to that of spironolactone, and significantly greater than that of eplerenone.[3] Crucially, Finerenone shows negligible affinity for GR, AR, and PR, with IC50 values exceeding 10,000 nM, highlighting its superior selectivity.[5] Spironolactone, in contrast, exhibits significant cross-reactivity, particularly with the androgen and progesterone receptors. Eplerenone shows higher selectivity than spironolactone but has a much lower affinity for the MR.[6] For all three compounds, no significant affinity for the estrogen receptor has been reported.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the selectivity of Finerenone.
Radioligand Competitive Binding Assay
This assay determines the in vitro binding affinity of a test compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells transiently transfected with human MR, GR, AR, or PR expression vectors.
-
Radioligands: [³H]-aldosterone (for MR), [³H]-dexamethasone (for GR), [³H]-dihydrotestosterone (for AR), [³H]-progesterone (for PR).
-
Test compounds: this compound, spironolactone, eplerenone.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Cell Lysate Preparation: Transfected HEK293 cells are harvested and homogenized in ice-cold binding buffer. The homogenate is centrifuged, and the resulting membrane pellet is resuspended in fresh binding buffer.
-
Competitive Binding Reaction: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the respective radioligand (e.g., 1-2 nM [³H]-aldosterone for MR) and increasing concentrations of the test compound.
-
Incubation: The reaction mixture is incubated for 1-2 hours at room temperature to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the functional activity of a compound as an antagonist of the mineralocorticoid receptor.
Materials:
-
HEK293 cells.
-
Expression vector for human mineralocorticoid receptor.
-
Reporter plasmid containing a luciferase gene under the control of an MR-responsive promoter (e.g., MMTV promoter).
-
Transfection reagent.
-
Cell culture medium.
-
Aldosterone (agonist).
-
Test compounds: this compound, spironolactone, eplerenone.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Transfection: HEK293 cells are co-transfected with the human MR expression vector and the luciferase reporter plasmid.
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a fixed concentration of aldosterone (to stimulate MR activity) in the presence of increasing concentrations of the test compound.
-
Incubation: The cells are incubated for 24 hours to allow for gene expression.
-
Cell Lysis: The cell culture medium is removed, and the cells are lysed to release the luciferase enzyme.
-
Luminescence Measurement: The luciferase assay reagent, containing the substrate luciferin, is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit aldosterone-induced luciferase expression. The IC50 values are calculated from the dose-response curves.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow of the radioligand competitive binding assay.
Caption: MR signaling pathway and its assessment via a reporter gene assay.
References
- 1. The non-steroidal mineralocorticoid receptor antagonist finerenone and heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of a novel non-steroidal mineralocorticoid receptor antagonist finerenone for the treatment of chronic heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finerenone: Questions and Answers—The Four Fundamental Arguments on the New-Born Promising Non-Steroidal Mineralocorticoid Receptor Antagonist [mdpi.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
(Rac)-Finerenone: A Comparative Analysis of Cross-reactivity with Steroid Hormone Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of (Rac)-Finerenone with other steroid hormone receptors, supported by experimental data. Finerenone, a novel, non-steroidal mineralocorticoid receptor (MR) antagonist, has demonstrated a high degree of selectivity, a crucial attribute for minimizing off-target effects commonly associated with older, steroidal MRAs like spironolactone and eplerenone.[1]
Executive Summary
Finerenone exhibits potent and selective antagonism of the mineralocorticoid receptor with minimal interaction with androgen (AR), glucocorticoid (GR), and progesterone (PR) receptors.[2][3] This high selectivity is attributed to its unique non-steroidal structure, which differs significantly from the progesterone-like scaffold of spironolactone.[4][5] The following sections present quantitative data on receptor binding affinities, detailed experimental methodologies for assessing cross-reactivity, and visual representations of the relevant signaling pathways.
Data Presentation: Receptor Binding Affinity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of finerenone, spironolactone, and eplerenone for the mineralocorticoid receptor and other key steroid hormone receptors. Lower IC50 values indicate stronger binding affinity and potency.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) |
| Finerenone | 18[6] | >10,000[6] | >10,000[6] | >10,000[6] |
| Spironolactone | 24[6] | 2,400[6] | 77[3] | 740[6] |
| Eplerenone | 990[6] | 22,000[6] | 21,200[6] | 31,200[6] |
Note: The data indicates that finerenone is over 500-fold more selective for the MR compared to the androgen, progesterone, or glucocorticoid receptors.[3][7]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for the mineralocorticoid, androgen, glucocorticoid, and progesterone receptors.
Figure 1: Mineralocorticoid Receptor Signaling Pathway and Finerenone's Mechanism of Action.
Figure 2: Androgen Receptor Signaling Pathway.
Figure 3: Glucocorticoid Receptor Signaling Pathway.
Figure 4: Progesterone Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the IC50 values for Finerenone and other compounds.
Figure 5: Workflow for Competitive Radioligand Binding Assay.
Experimental Protocols
The determination of the binding affinity of this compound and other mineralocorticoid receptor antagonists for various steroid hormone receptors is typically performed using in vitro radioligand binding assays.
Objective
To quantify the binding affinity (IC50) of test compounds (Finerenone, Spironolactone, Eplerenone) for the human mineralocorticoid receptor (MR), androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR) through competitive displacement of a radiolabeled ligand.
Materials
-
Cell Lines: Human Embryonic Kidney (HEK) 293 cells transiently or stably expressing the full-length human MR, AR, GR, or PR.
-
Radioligands:
-
For MR: [³H]-Aldosterone or a suitable radiolabeled antagonist.
-
For AR: [³H]-Mibolerone or [³H]-R1881.
-
For GR: [³H]-Dexamethasone.
-
For PR: [³H]-Promegestone (R5020).
-
-
Test Compounds: this compound, Spironolactone, Eplerenone dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Assay-specific binding buffers (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters, liquid scintillation counter.
Methodology
-
Receptor Preparation:
-
Culture HEK 293 cells expressing the target receptor to confluency.
-
Harvest cells and prepare a membrane fraction or whole-cell lysate containing the receptor of interest.
-
Determine the protein concentration of the receptor preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the receptor preparation to each well.
-
Add a fixed concentration of the appropriate radioligand to each well. The concentration is typically chosen to be near the dissociation constant (Kd) of the radioligand for its receptor.
-
Add increasing concentrations of the unlabeled test compound (e.g., Finerenone) to the wells. A wide range of concentrations is used to generate a complete competition curve.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a known potent unlabeled ligand).
-
Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Conclusion
The experimental data clearly demonstrates that this compound is a highly selective mineralocorticoid receptor antagonist. Its negligible affinity for androgen, glucocorticoid, and progesterone receptors at therapeutic concentrations suggests a lower risk of hormone-related side effects compared to the non-selective steroidal MRA, spironolactone. This high selectivity, combined with its potent MR antagonism, underscores the distinct pharmacological profile of Finerenone and its potential for a more targeted therapeutic intervention in conditions driven by MR overactivation.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finerenone: a breakthrough mineralocorticoid receptor antagonist for heart failure, diabetes and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Finerenone as a Tool Compound for Mineralocorticoid Receptor Signaling Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Finerenone with other commonly used mineralocorticoid receptor (MR) antagonists, validating its use as a tool compound in MR signaling studies. We present key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in the selection of the most appropriate tool compound for your research needs.
Introduction
The mineralocorticoid receptor (MR) is a nuclear receptor that plays a crucial role in regulating electrolyte balance, blood pressure, and inflammation. Dysregulation of MR signaling is implicated in various cardiovascular and renal diseases. Mineralocorticoid receptor antagonists (MRAs) are valuable tools for studying these processes and for developing novel therapeutics. Finerenone, a non-steroidal MRA, has emerged as a highly selective and potent alternative to the classical steroidal MRAs, spironolactone and eplerenone. This guide offers an objective comparison to inform the selection of the most suitable MRA for specific research applications.
Comparative Pharmacological Data
The selection of an appropriate tool compound hinges on its potency, selectivity, and off-target effects. The following tables summarize the in vitro binding affinities (IC50 and Ki values) of this compound, spironolactone, and eplerenone for the mineralocorticoid receptor and other key steroid receptors.
| Compound | MR | GR | AR | PR |
| This compound | 18 | >10,000 | >10,000 | >10,000 |
| Spironolactone | 24 | 2410 | 77 | 650 |
| Eplerenone | 81 - 360 | 6920 | 523 | >10,000 |
| Data presented as IC50 (nM). Lower values indicate higher potency.[1][2] |
| Compound | MR | GR | AR | PR |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Spironolactone | 2.32 | 32.6 | 39.4 | 400 |
| Eplerenone | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
| Data presented as Ki (nM). Lower values indicate higher binding affinity.[3] |
Key Observations:
-
This compound demonstrates the highest potency for the mineralocorticoid receptor among the three compounds.[1]
-
Crucially, Finerenone exhibits exceptional selectivity, with negligible affinity for the glucocorticoid (GR), androgen (AR), and progesterone (PR) receptors.[1]
-
Spironolactone , while potent at the MR, shows significant cross-reactivity with AR and PR, which can lead to off-target effects in experimental systems.[3][4]
-
Eplerenone offers improved selectivity over spironolactone but has a lower potency for the MR.[2][5][6]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the MR signaling pathway, a typical experimental workflow for evaluating MR antagonists, and the logical framework for comparing these compounds.
Caption: Mineralocorticoid Receptor (MR) Signaling Pathway.
Caption: Experimental Workflow for MRA Evaluation.
Caption: Logical Comparison of MRAs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize MR antagonists.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a compound for the mineralocorticoid receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Human recombinant MR-expressing cell membranes
-
[³H]-Aldosterone (Radioligand)
-
Test compounds (this compound, spironolactone, eplerenone)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash Buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Dilute the [³H]-Aldosterone in assay buffer to a final concentration at or below its Kd.
-
Resuspend the cell membranes in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or a saturating concentration of a non-labeled ligand (for non-specific binding).
-
[³H]-Aldosterone
-
Cell membrane suspension
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Reporter Gene Assay
This cell-based assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-induced transcription of a reporter gene under the control of an MR-responsive promoter.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T)
-
Expression vector for human MR
-
Reporter vector containing a luciferase gene downstream of an MRE promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
Aldosterone (agonist)
-
Test compounds (this compound, spironolactone, eplerenone)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the MR expression vector and the MRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well plate and allow them to recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Treat the cells with the test compounds in the presence of a fixed, sub-maximal concentration of aldosterone (e.g., EC80). Include appropriate controls (vehicle, aldosterone alone).
-
-
Incubation:
-
Incubate the plate for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that causes a 50% reduction in the agonist-induced response) using non-linear regression analysis.
-
Conclusion
The data and experimental protocols presented in this guide validate this compound as a superior tool compound for studying MR signaling. Its high potency and exceptional selectivity for the mineralocorticoid receptor minimize the potential for confounding off-target effects, a significant advantage over spironolactone. While eplerenone offers better selectivity than spironolactone, its lower potency may be a limitation in some experimental contexts. The choice of MRA will ultimately depend on the specific research question and experimental design. However, for studies requiring a highly specific and potent antagonist of the mineralocorticoid receptor, this compound is the recommended tool compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eplerenone, Selective mineralocorticoid antagonist (ab141251) | Abcam [abcam.co.jp]
- 3. Template:Spironolactone at steroid hormone receptors - Wikipedia [en.wikipedia.org]
- 4. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 5. Eplerenone [shop.labclinics.com]
- 6. rndsystems.com [rndsystems.com]
A Comparative Analysis of the Pharmacokinetic Profiles: Finerenone (S-enantiomer) vs. its Racemate
A comprehensive examination of the selective, non-steroidal mineralocorticoid receptor antagonist, finerenone, reveals its development and clinical use exclusively as a single S-enantiomer. This guide provides a detailed side-by-side comparison of the pharmacokinetic profile of finerenone against its racemate, highlighting the established data for the active enantiomer and the absence of clinical data for the racemic mixture.
Finerenone is a pure S-enantiomer, and extensive clinical evaluation has focused solely on this form.[1] In vivo studies have demonstrated no racemization, meaning the S-enantiomer does not convert to its R-enantiomer in the body.[1] Consequently, a direct comparative pharmacokinetic study between finerenone and its racemate has not been a focus of clinical development, as the therapeutic entity is the single enantiomer. While finerenone is initially synthesized as a racemic mixture, the active (S)-enantiomer is isolated for therapeutic use through chiral column chromatography.
This comparison, therefore, summarizes the well-documented pharmacokinetic profile of finerenone and notes the lack of available data for its racemate.
Pharmacokinetic Profile Comparison
| Parameter | Finerenone (S-enantiomer) | Finerenone Racemate |
| Absorption | ||
| Bioavailability | 43.5%[1][2] | Data not available |
| Tmax (Time to Peak Concentration) | 0.5 - 1.25 hours[1] | Data not available |
| Effect of Food | No clinically relevant effect on AUC; Cmax may be slightly reduced and Tmax prolonged with a high-fat, high-calorie meal.[1] | Data not available |
| Distribution | ||
| Volume of Distribution (Vss) | 52.6 L[2] | Data not available |
| Plasma Protein Binding | ~92%, predominantly to albumin.[3] | Data not available |
| Metabolism | ||
| Major Metabolizing Enzymes | CYP3A4 (~90%) and CYP2C8 (~10%).[3] | Data not available |
| Active Metabolites | None identified.[3] | Data not available |
| Excretion | ||
| Half-life (t1/2) | 2-3 hours.[1] | Data not available |
| Route of Elimination | Primarily renal (~80% of the dose recovered in urine) and to a lesser extent via feces (~20%).[1] | Data not available |
| Unchanged Drug in Excreta | Less than 1% of the dose is excreted unchanged in urine.[1] | Data not available |
Experimental Protocols
The pharmacokinetic parameters for finerenone have been established through a series of Phase I, II, and III clinical trials. Below are representative methodologies employed in these studies.
Absolute Bioavailability Study
-
Objective: To determine the absolute bioavailability of finerenone and to characterize its pharmacokinetic profile after oral and intravenous administration.
-
Methodology: This was an open-label, randomized, two-period crossover study in healthy male volunteers.
-
Treatment Arms:
-
A single oral dose of finerenone (e.g., 5 mg tablet).
-
A single intravenous infusion of finerenone (e.g., 1 mg over 1 hour).
-
-
Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure plasma concentrations of finerenone. Urine was also collected to determine the amount of unchanged drug excreted.
-
Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t1/2 were calculated using non-compartmental analysis. Absolute bioavailability was calculated as the ratio of the dose-normalized AUC after oral administration to the AUC after intravenous administration.
-
Drug-Drug Interaction Studies
-
Objective: To investigate the effect of inhibitors of CYP3A4 and CYP2C8 on the pharmacokinetics of finerenone.
-
Methodology: These were open-label, one-sequence, crossover studies in healthy male volunteers.
-
Procedure: Participants received a single oral dose of finerenone alone in the first period. In the second period, they received a strong or moderate inhibitor of a specific CYP enzyme (e.g., itraconazole for CYP3A4, gemfibrozil for CYP2C8) for several days to reach steady-state, followed by co-administration of a single oral dose of finerenone.
-
Sampling and Analysis: Serial blood samples were collected to determine finerenone plasma concentrations. The geometric mean ratios of AUC and Cmax with and without the inhibitor were calculated to quantify the magnitude of the interaction.
-
Visualizing Finerenone's Mechanism of Action and Clinical Trial Workflow
Finerenone Signaling Pathway
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (Rac)-Finerenone
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of (Rac)-Finerenone, a non-steroidal mineralocorticoid receptor antagonist. Adherence to these procedures is vital to minimize environmental impact and ensure compliance with regulatory standards.
Immediate Safety and Disposal Overview
This compound, while not classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard, requires careful handling and disposal due to its pharmaceutical properties and potential environmental persistence.[1] The primary recommended method of disposal is incineration by a licensed hazardous material disposal company.[1][2] It is imperative to consult and adhere to all federal, state, and local regulations governing chemical waste disposal.[3][4][5]
Quantitative Data on Finerenone Disposal and Environmental Fate
The following table summarizes key data points related to the disposal and environmental characteristics of Finerenone.
| Parameter | Value/Recommendation | Source |
| Recommended Disposal Method | Incineration in an equipped facility (afterburner and scrubber). | [1][2] |
| Alternative Disposal Preparation | Dissolve or mix with a combustible solvent before incineration. | [2] |
| Contaminated Packaging | Dispose of in the same manner as the unused product. | [1] |
| Transportation Classification | Considered non-hazardous for transport. | [3] |
| Environmental Persistence | Classified as very persistent (vP) in sediment. | [6] |
| Aquatic Toxicity | Considered toxic for fish and daphnia. | [6] |
| Environmental Risk Assessment | Risk ratios are currently considered to be less than 1. | [6] |
Experimental Protocols
Detailed experimental protocols for the specific degradation or disposal of this compound are not publicly available. The standard industry practice, as indicated in safety data sheets, relies on high-temperature incineration.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
References
Personal protective equipment for handling (Rac)-Finerenone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling (Rac)-Finerenone in a laboratory setting, with a focus on personal protective equipment (PPE), operational procedures, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.[1][2]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes or dust. |
| Hand Protection | Protective, chemical-resistant gloves.[1][2] | Prevents skin contact and absorption. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator (NIOSH/MSHA or EN 149 approved).[1][2] | Required to prevent inhalation of dust or aerosols, especially when handling the powder form. |
Operational Plan: Handling this compound
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to cleanup.
Procedural Guidance
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound to understand its hazards and safety precautions.[3]
-
Personal Protective Equipment (PPE): Don the complete set of PPE as specified in the table above.[1][3]
-
Workspace Preparation: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[1][2] An accessible safety shower and eye wash station should be available.[1]
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.[2][3]
-
When weighing the solid compound, do so in a ventilated enclosure.
-
For preparing solutions, handle the compound within a fume hood.
-
Avoid eating, drinking, or smoking in the handling area.[2]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and seek medical advice.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and get medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician immediately.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal: Dispose of contaminated material through a licensed hazardous material disposal company.[4]
-
Packaging Disposal: Contaminated packaging should be disposed of in the same manner as the chemical product.[4]
-
Environmental Precautions: Prevent the product from entering drains, water courses, or the soil.[1]
Spill Management: In the event of a spill, evacuate personnel to a safe area.[1] Use full personal protective equipment.[1] Absorb solutions with a liquid-binding material like diatomite.[1] Decontaminate surfaces by scrubbing with alcohol.[1] Collect the absorbed material and contaminated items in a suitable, closed container for disposal.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
